2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a triazinoindole core linked to a benzothiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Triazinoindole Core: The starting material, 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thion, is synthesized by reacting isatin with thiocarbohydrazide in glacial acetic acid.
Further Propargylation: This intermediate undergoes further propargylation in DMF in the presence of potassium carbonate at room temperature to yield double-propargylated 5-(prop-2-one-1-yl)-3-(prop-2-one-1-ylthio)-5H-1,2,4-triazino[5,6-b]indole.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazinoindole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-2-carboxylate derivatives share structural similarities with the triazinoindole core.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol are structurally related to the benzothiazole moiety.
Uniqueness
2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is unique due to its combination of the triazinoindole and benzothiazole structures, which may confer distinct biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C21H20N6OS2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H20N6OS2/c1-2-11-27-15-9-5-3-7-13(15)18-19(27)24-21(26-25-18)29-12-17(28)23-20-22-14-8-4-6-10-16(14)30-20/h2-3,5,7,9H,1,4,6,8,10-12H2,(H,22,23,28) |
InChI Key |
JVYQUOZZKJCEKK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)CCCC5 |
Origin of Product |
United States |
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